2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and a methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine typically involves multiple steps. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with azetidine-1-carboxylic acid, followed by coupling with pyridine derivatives. The reaction conditions often require the use of catalysts such as Lewis acids (e.g., AlCl3) and solvents like dichloromethane or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a sulfone derivative.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) in the presence of halogenating agents.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and halogenated pyridine compounds .
Scientific Research Applications
2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds like 3-(4-methoxybenzenesulfonyl)azetidine and 1-(4-methoxybenzenesulfonyl)azetidine.
Pyridine derivatives: Compounds such as 2-(4-methoxybenzenesulfonyl)pyridine and 3-(4-methoxybenzenesulfonyl)pyridine.
Uniqueness
2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine is unique due to its combination of a pyridine ring and an azetidine ring with a methoxybenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-22-12-5-7-13(8-6-12)23(20,21)14-10-18(11-14)16(19)15-4-2-3-9-17-15/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYYEIBNXGASLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.